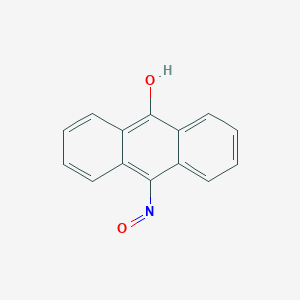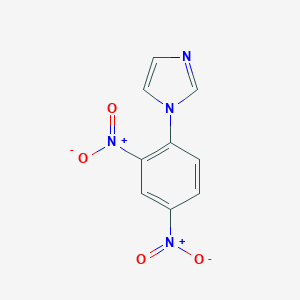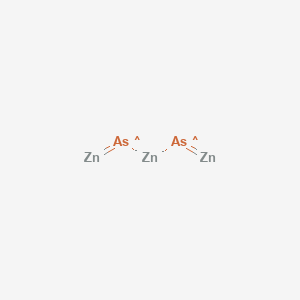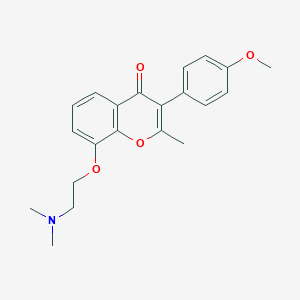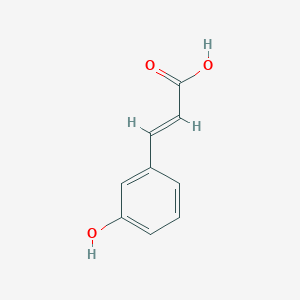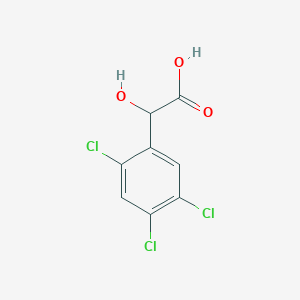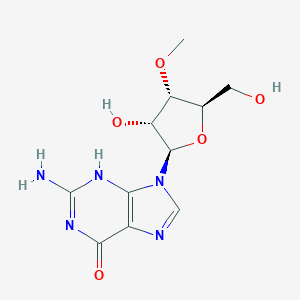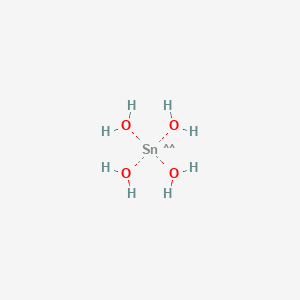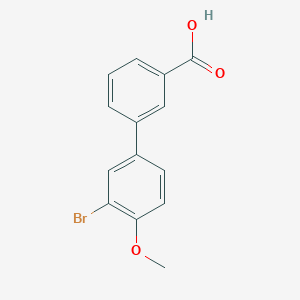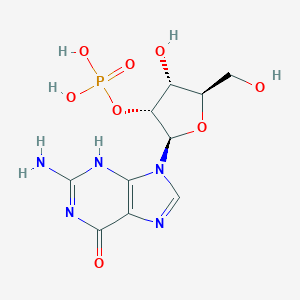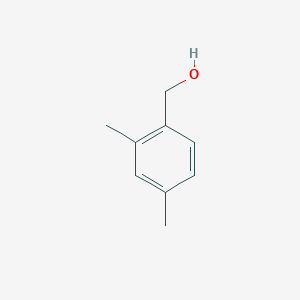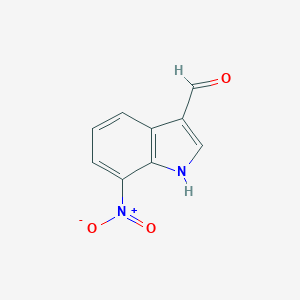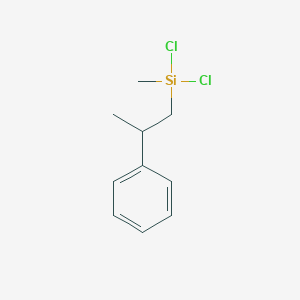
二氯甲基(2-苯基丙基)硅烷
描述
Synthesis Analysis
The synthesis of dichloromethyl(2-phenylpropyl)silane and related compounds involves the reaction of methylbis(trimethylsilyl)silane or phenylbis(trimethylsilyl)silane with chloroform and potassium tert-butoxide, producing organolithium derivatives through a remarkable series of isomerization processes. This method allows for the generation of intermediate organolithium derivatives, which upon hydrolysis yield [bis(trimethylsilyl)methyl]silanes, further illustrating the compound's versatility in synthetic chemistry (Schmohl, Reinke, & Oehme, 2001).
Molecular Structure Analysis
The molecular structure of dichloromethyl(2-phenylpropyl)silane derivatives can be complex, featuring various degrees of steric congestion and demonstrating significant deviations from standard bond parameters in highly congested silanes. X-ray crystallography of related compounds reveals these deviations, offering insight into the structural challenges and opportunities presented by silicon-based chemistry (Schmohl, Gross, Reinke, & Oehme, 2000).
科学研究应用
合成与反应
一项研究深入探讨了(二氯甲基)寡硅烷与有机锂试剂的反应,合成了新型动力学稳定的硅烯,探索了涉及瞬态硅烯的一系列异构化过程。这项工作强调了该化合物在生成具有潜在应用于材料科学和合成化学的硅烯方面的实用性(Schmohl, Reinke, & Oehme, 2001)。
聚合物科学
在聚合物科学中,二氯甲基(2-苯基丙基)硅烷被用于合成含有取代苯并菲基团的聚硅烷,这些聚硅烷表现出显著的光致发光,并具有在光电子器件中潜在应用(Li, Qiu, Jiang, Lai, & Feng, 2007)。
表面化学和材料增强
该化合物已被用于利用不同硅烷偶联剂对纳米二氧化硅进行表面改性,以改善聚丙烯纳米复合材料的机械、形态和热性能。这种应用展示了二氯甲基(2-苯基丙基)硅烷在增强聚合物材料中的作用(Lin, Akil, & Ishak, 2011)。
有机硅化学
有机硅化学的研究导致了多功能(氯甲基)硅烷的合成,包括二氯甲基(2-苯基丙基)硅烷的衍生物。这些化合物对于合成化学非常感兴趣,为进一步发展成复杂含硅分子提供了构建块(Daiß等,2004)。
催化和合成
另一项研究提出了一种通过二苯基的Friedel–Crafts烷基化制备氟烯基取代氯硅烷的一步合成技术,展示了二氯甲基(2-苯基丙基)硅烷在促进新型合成途径中的反应性和潜力(Song et al., 2001)。
安全和危害
Dichloromethyl(2-phenylpropyl)silane is a hazardous substance. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is also toxic if inhaled . Silanes in general can be dangerous to approach if they are leaking and not burning, especially if there is any confinement .
属性
IUPAC Name |
dichloro-methyl-(2-phenylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-9(8-13(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUWGCLZOZCJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(Cl)Cl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929277 | |
| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloromethyl(2-phenylpropyl)silane | |
CAS RN |
13617-28-2 | |
| Record name | [2-(Dichloromethylsilyl)-1-methylethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13617-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-(dichloromethylsilyl)-1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013617282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [2-(dichloromethylsilyl)-1-methylethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyl(2-phenylpropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


